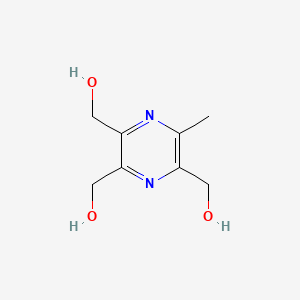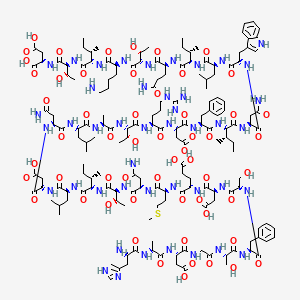
Glucagon-like peptide 2 (Ratte)
Übersicht
Beschreibung
Glucagon-like Peptid 2 (GLP-2) ist ein Peptidhormon, das aus dem Proglucagon-Gen stammt. Es wird hauptsächlich von den intestinalen L-Zellen als Reaktion auf die Nahrungsaufnahme ausgeschüttet. GLP-2 spielt eine entscheidende Rolle bei der Regulierung des Darmwachstums und der Nährstoffaufnahme. Bei Ratten wurde GLP-2 umfassend auf seine Auswirkungen auf den Magen-Darm-Trakt untersucht, einschließlich seiner Fähigkeit, die Darmbereinigung zu verbessern und Entzündungen zu lindern .
Wissenschaftliche Forschungsanwendungen
GLP-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellpeptid zur Untersuchung von Peptidsynthese- und Reinigungsverfahren verwendet. In der Biologie wird GLP-2 auf seine Rolle bei der Regulierung des Darmwachstums und der Nährstoffaufnahme untersucht. In der Medizin werden GLP-2-Analoga als potenzielle Therapien für Erkrankungen wie Kurzdarmsyndrom und entzündliche Darmerkrankungen entwickelt. Darüber hinaus wird GLP-2 in der Industrie für die Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von GLP-2 beinhaltet die Bindung an den GLP-2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der im Magen-Darm-Trakt exprimiert wird. Nach der Bindung aktiviert GLP-2 intrazelluläre Signalwege, einschließlich des zyklischen Adenosinmonophosphat (cAMP)-Weges und des Phosphatidylinositol-3-Kinase (PI3K)-Weges. Diese Wege führen zu einer erhöhten Zellproliferation, reduzierter Apoptose und verbesserter Nährstoffaufnahme im Darmepithel .
Wirkmechanismus
Target of Action
Glucagon-like peptide 2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary target of GLP-2 is the GLP-2 receptor, a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells . This receptor is primarily found in the gastrointestinal tract, central nervous system, and skeleton .
Mode of Action
GLP-2 interacts with its receptor to exert its effects, many of which are likely indirect through as yet unidentified secondary mediators . The proliferative and antiapoptotic actions of GLP-2 lead to expansion of the mucosal surface area and enhanced capacity for nutrient absorption in multiple models of experimental intestinal injury .
Biochemical Pathways
GLP-2 enhances intestinal repair and attenuates inflammation in preclinical inflammatory bowel disease (IBD) models . It upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .
Pharmacokinetics
It is known that glp-2 is secreted in a nutrient-dependent manner from gut enteroendocrine cells . The presence of fat in the duodenum stimulates GIP secretion from duodenal K cells, which then stimulates the release of GLP-2 from the distal regions of the small intestine through activation of the vagus nerve .
Result of Action
GLP-2 has anti-inflammatory and intestinotrophic effects . It significantly reduces the severity of small intestinal inflammation, evidenced by reversed small intestinal shortening and decreased α-1-acid glycoprotein and/or myeloperoxidase concentrations . It also significantly increases small intestinal mass, indicating intestinal regenerative effects .
Action Environment
The action of GLP-2 is influenced by environmental factors such as the presence of nutrients in the gut. For instance, the presence of fat in the duodenum stimulates the secretion of GLP-2 . Therefore, the diet and nutritional status of the individual can influence the action, efficacy, and stability of GLP-2.
Biochemische Analyse
Biochemical Properties
Glucagon-like peptide 2 (GLP-2) is an endogenous peptide identified as an intestinal epithelium-specific growth factor . It stimulates cell proliferation and inhibits apoptosis . GLP-2 has diverse effects on gastrointestinal function including regulation of intestinal glucose transport, food intake, and gastric acid secretion .
Cellular Effects
Glucagon-like peptide 2 (GLP-2) significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments . The cytoprotective and reparative effects of GLP-2 are evident in rodent models of experimental intestinal injury . GLP-2 also enhances nutrient absorption and gut adaptation in rodents or humans with short bowel syndrome .
Molecular Mechanism
The actions of GLP-2 are transduced by the GLP-2 receptor, a G protein-coupled receptor expressed in gut endocrine cells of the stomach, small bowel, and colon . Activation of GLP-2 receptor signaling in heterologous cells promotes resistance to apoptotic injury in vitro .
Temporal Effects in Laboratory Settings
The novel long-acting glucagon-like peptide 2 receptor agonist, apraglutide, enhances intestinal weight as well as intestinal length in a time- and site-dependent fashion .
Dosage Effects in Animal Models
In rodents with obesity or type 2 diabetes, the same tendency towards reduction of glycaemia was observed with FOS supplementation, particularly in postprandial condition .
Metabolic Pathways
The glucagon-like peptides, GLP-1 and GLP-2 are prototype peptide hormones released from gut endocrine cells in response to nutrient ingestion that regulate not only energy absorption and disposal, but also cell proliferation and survival .
Transport and Distribution
GLP-2 regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium .
Subcellular Localization
Glucagon-like peptide 2 (GLP-2) receptor (GLP-2R) is localized to enteric neurons and lamina propria stromal cells . Ultrastructural examination of GLP-2R-immunoreactivity in energy homeostasis related regions showed that GLP-2R immunoreactivity is associated with the membrane of perikarya and dendrites but GLP-2R can also be observed inside and on the surface of axon varicosities and axon terminals .
Vorbereitungsmethoden
Die Synthese von GLP-2 beinhaltet die Festphasenpeptidsynthese (SPPS), eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess umfasst die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Nach der Assemblierung der Peptidkette wird das Produkt vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Industrielle Produktionsverfahren für GLP-2 umfassen typischerweise die großtechnische SPPS, gefolgt von der Reinigung und Lyophilisation, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
GLP-2 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Alkylhalogenide für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von GLP-2 zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung dieser Brücken führen kann .
Vergleich Mit ähnlichen Verbindungen
GLP-2 gehört zur Glucagon-Rezeptor-Familie, zu der Glucagon und Glucagon-like Peptid 1 (GLP-1) gehören. Während GLP-1 hauptsächlich den Glukosestoffwechsel und die Insulinsekretion reguliert, ist GLP-2 einzigartig in seiner Fähigkeit, das Darmwachstum und die Reparatur zu fördern. Ähnliche Verbindungen umfassen GLP-1 und Oxyntomodulin, die beide strukturelle Ähnlichkeiten mit GLP-2 aufweisen, aber unterschiedliche physiologische Funktionen haben .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUMPQGPCFDGW-CWHSZFSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H256N44O56S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3796.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
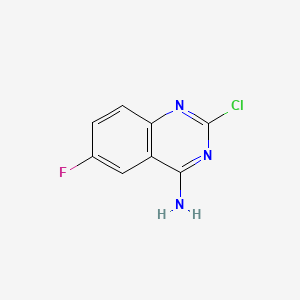
![1-(Benzo[d]thiazol-5-yl)ethanol](/img/structure/B573732.png)
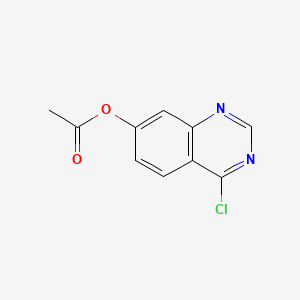
![Hydroperoxide, 7-oxabicyclo[4.1.0]hept-2-yl (9CI)](/img/new.no-structure.jpg)

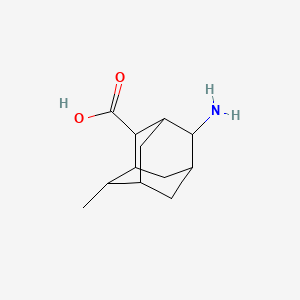
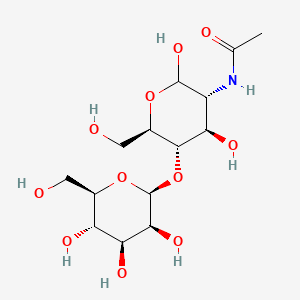
![3-Ethoxy-4,5-dihydronaphtho[1,2-c]isoxazole](/img/structure/B573744.png)
![N-[1-(3-Cyanophenyl)ethyl]acetamide](/img/structure/B573748.png)
